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Compound of Interest

Compound Name: AT13148

Cat. No.: B1683962

Introduction

AT13148 is an orally available, small-molecule, multi-AGC kinase inhibitor with potent
antitumor activity.[1][2][3] It functions as an ATP-competitive inhibitor of several kinases within
the AGC family, including AKT1/2/3, p70S6 Kinase (p70S6K), Protein Kinase A (PKA), and
Rho-associated coiled-coil containing protein kinase (ROCKI/II).[4] This broad-spectrum
inhibition disrupts critical signaling pathways, such as the PIBK/AKT/mTOR pathway, which are
frequently dysregulated in cancer, leading to reduced cell proliferation and induction of
apoptosis.[3][5] Preclinical studies in various mouse xenograft models have demonstrated the
efficacy of orally administered AT13148 in inhibiting tumor growth.[1][5][6]

These application notes provide a comprehensive overview of the oral administration of
AT13148 in mice, including its mechanism of action, pharmacokinetic profile, and protocols for
in vivo efficacy studies.

Mechanism of Action

AT13148 targets multiple kinases in the AGC family, which are crucial serine/threonine kinases
regulated by secondary messengers.[3] By inhibiting key components of the PISK/AKT/mTOR
signaling cascade, AT13148 effectively blocks downstream signals that promote cell growth,
proliferation, and survival.[3] The compound has been shown to cause a substantial blockade
of AKT, p70S6K, PKA, ROCK, and SGK substrate phosphorylation.[1][2] This multi-targeted
approach may offer advantages in overcoming resistance mechanisms associated with single-
target inhibitors.[1][2]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1683962?utm_src=pdf-interest
https://www.benchchem.com/product/b1683962?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/18/14/3912/76790/AT13148-Is-a-Novel-Oral-Multi-AGC-Kinase-Inhibitor
https://aacrjournals.org/clincancerres/article/doi/10.1158/1078-0432.CCR-11-3313/287133/p/AT13148-Is-a-Novel-Oral-Multi-AGC-Kinase-Inhibitor
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/multi-agc-kinase-inhibitor-at13148
https://www.selleckchem.com/products/at13148.html
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/multi-agc-kinase-inhibitor-at13148
https://pubmed.ncbi.nlm.nih.gov/26828267/
https://www.benchchem.com/product/b1683962?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/18/14/3912/76790/AT13148-Is-a-Novel-Oral-Multi-AGC-Kinase-Inhibitor
https://pubmed.ncbi.nlm.nih.gov/26828267/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6005347/
https://www.benchchem.com/product/b1683962?utm_src=pdf-body
https://www.benchchem.com/product/b1683962?utm_src=pdf-body
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/multi-agc-kinase-inhibitor-at13148
https://www.benchchem.com/product/b1683962?utm_src=pdf-body
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/multi-agc-kinase-inhibitor-at13148
https://aacrjournals.org/clincancerres/article/18/14/3912/76790/AT13148-Is-a-Novel-Oral-Multi-AGC-Kinase-Inhibitor
https://aacrjournals.org/clincancerres/article/doi/10.1158/1078-0432.CCR-11-3313/287133/p/AT13148-Is-a-Novel-Oral-Multi-AGC-Kinase-Inhibitor
https://aacrjournals.org/clincancerres/article/18/14/3912/76790/AT13148-Is-a-Novel-Oral-Multi-AGC-Kinase-Inhibitor
https://aacrjournals.org/clincancerres/article/doi/10.1158/1078-0432.CCR-11-3313/287133/p/AT13148-Is-a-Novel-Oral-Multi-AGC-Kinase-Inhibitor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Below is a diagram illustrating the signaling pathway targeted by AT13148.
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AT13148 inhibits multiple AGC kinases.

Quantitative Data Summary
In Vitro Kinase Inhibition
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Kinase ICs0 (NM)
AKT1 38[4][7]
AKT2 402[4][7]
AKT3 50[4][7]
p70S6K 8[4]
PKA 3[4]
ROCKI 6[4]
ROCKII 4[4]

In Vitro Cell Proliferation
Cell Line Glso (M)
Various Cancer Cell Lines 1.5 - 3.8[1][4][7]

pi Kinetics in BALBlc Mi

Parameter Value Route Dose
Clearance 1.68 L/h/kg v 5 mg/kg[1]
Volume of Distribution ~ 9.05 L/kg v 5 mg/kg[1]
Terminal Half-life 2.83 hours \ 5 mg/kg[1]
Bioavailability Complete Oral 5 mg/kg[1][7]

Note: Increasing oral doses from 5 to 50 mg/kg showed linear pharmacokinetics.[1]

In Vivo Efficacy in Xenograft Models
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Xenograft Model Dosing Regimen Outcome

40 mg/kg p.o., 2 consecutive o ) o
BT474 (Breast Cancer) Significant antitumor activity[1]
days, 3 days rest

PC3 (Prostate Cancer) Not specified Antitumor efficacy shown[1]

MES-SA (Uterine Sarcoma) Not specified Antitumor efficacy shown[1]

Significantly inhibited tumor

HGC27 (Gastric Cancer) Daily oral gavage
growth[5]

Experimental Protocols
Protocol 1: Oral Administration of AT13148 in Mice for
Efficacy Studies

This protocol outlines the general procedure for administering AT13148 to mice bearing tumor
xenografts to assess its antitumor efficacy.

Materials:

e AT13148

e Vehicle solution (e.g., 10% DMSO, 1% Tween-20 in 89% saline)[3]
e Female athymic nude mice (or other appropriate strain)

e Tumor cells for implantation (e.g., BT474, HGC27)

o Calipers

o Oral gavage needles

e Syringes

» Balance

Procedure:
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e Tumor Cell Implantation:
o Subcutaneously implant tumor cells into the flank of each mouse.
o Monitor tumor growth regularly using calipers.

o Once tumors reach a predetermined size (e.g., 100-200 mms3), randomize mice into
treatment and control groups.

o Preparation of Dosing Solution:
o Prepare a stock solution of AT13148 in a suitable solvent (e.g., DMSO).

o On each dosing day, dilute the stock solution to the final desired concentration with the
vehicle. Ensure the final solution is homogenous.

e Oral Administration:

o Weigh each mouse to determine the precise volume of the dosing solution to be
administered.

o Administer the prepared AT13148 solution or vehicle control to the mice via oral gavage. A
typical dosing volume is 10 pL/g of body weight.

o Follow the specified dosing schedule (e.qg., daily, or intermittent as described in the table
above).

e Monitoring and Data Collection:
o Monitor the body weight and general health of the mice regularly (e.g., 3 times weekly).

o Measure tumor volume using calipers at regular intervals (e.g., 3 times weekly). Tumor
volume can be calculated using the formula: (length x width2)/2.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.qg.,
weight, pharmacodynamic biomarker analysis).

o Data Analysis:
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o Calculate the mean tumor volume and body weight for each group at each time point.

o Assess the antitumor efficacy by comparing the tumor growth in the AT13148-treated
groups to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be
performed to determine significance.

Protocol 2: Pharmacokinetic Analysis of AT13148 in
Mice

This protocol describes the procedure for determining the pharmacokinetic profile of AT13148
in mice following oral administration.

Materials:

AT13148

¢ Vehicle solution

e Male athymic BALB/c mice[8]

e Oral gavage needles

e Syringes

» Blood collection tubes (e.g., containing an anticoagulant like EDTA)

e Centrifuge

o Equipment for sample analysis (e.g., LC-MS/MS)[8]

Procedure:

e Dosing:

o Administer a single dose of AT13148 orally to a cohort of mice.

o Sample Collection:
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o At predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 16, 24, and
72 hours), collect blood samples from a subset of mice (typically 3-5 mice per time point).

[8]

o Blood can be collected via methods such as retro-orbital bleeding or terminal cardiac
puncture.

o Immediately place the blood into tubes containing anticoagulant.

e Plasma Preparation:

o Centrifuge the blood samples to separate the plasma.

o Carefully collect the plasma supernatant and store it at -80°C until analysis.
e Sample Analysis:

o Determine the concentration of AT13148 in the plasma samples using a validated
analytical method, such as liquid chromatography-tandem mass spectrometry (LC-
MS/MS).[8]

e Pharmacokinetic Parameter Calculation:

o Use the plasma concentration-time data to calculate key pharmacokinetic parameters,
including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC
(area under the curve), clearance, volume of distribution, and half-life.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo efficacy study of AT13148.
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In Vivo Efficacy Study Workflow
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Workflow for in vivo efficacy studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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